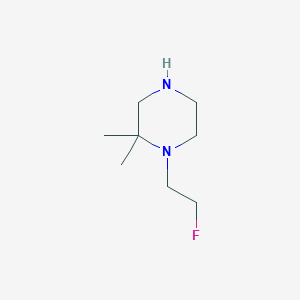

1-(2-Fluoroethyl)-2,2-dimethylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17FN2 |

|---|---|

Molecular Weight |

160.23 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-2,2-dimethylpiperazine |

InChI |

InChI=1S/C8H17FN2/c1-8(2)7-10-4-6-11(8)5-3-9/h10H,3-7H2,1-2H3 |

InChI Key |

HUSMLCWRTTWJEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCN1CCF)C |

Origin of Product |

United States |

The N 2 Fluoroethyl Group:as Discussed, This Group Serves a Dual Purpose. It Can Enhance the Drug Like Properties of the Molecule for Therapeutic Use and Simultaneously Offers a Site for ¹⁸f Radiolabeling, Enabling Its Development As a Pet Imaging Agent.nih.gov

Methodologies for the Construction of the 2,2-Dimethylpiperazine Core

The synthesis of the 2,2-dimethylpiperazine core is a critical first step. Various methods have been developed to achieve this, with considerations for regioselectivity and stereochemistry.

Regioselective Synthesis of 2,2-Dimethylated Piperazine (B1678402) Intermediates

The regioselective construction of the 2,2-dimethylpiperazine ring can be approached through several synthetic routes. One notable industrial process begins with the reaction of isobutyraldehyde (B47883) with ethylenediamine (B42938) in the presence of a catalyst to form an intermediate, which is then cyclized. A patented method describes the synthesis of 2,2-dimethylpiperazine starting from isobutyraldehyde and ethylenediamine, followed by catalytic hydrogenation. google.com

Another common strategy involves the reduction of a piperazinone precursor. For instance, 3,3-dimethylpiperazin-2-one (B1295987) can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (B95107) (THF) to yield 2,2-dimethylpiperazine. echemi.com

A different approach involves a multi-step synthesis starting from 2-chloro-2-methylpropanal, which is reacted with ethylenediamine to form 6,6-dimethyl-1,2,3,6-tetrahydropyrazine. This intermediate is then subjected to catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to afford 2,2-dimethylpiperazine. google.com

| Starting Materials | Key Intermediates | Reagents and Conditions | Product | Reference |

| Isobutyraldehyde, Ethylenediamine | - | Catalytic reaction, then cyclization | 2,2-Dimethylpiperazine | google.com |

| 3,3-Dimethylpiperazin-2-one | - | LiAlH4, THF | 2,2-Dimethylpiperazine | echemi.com |

| 2-Chloro-2-methylpropanal, Ethylenediamine | 6,6-Dimethyl-1,2,3,6-tetrahydropyrazine | 1. Reaction of starting materials 2. Catalytic hydrogenation (Pd/C) | 2,2-Dimethylpiperazine | google.com |

Stereochemical Control in Piperazine Ring Formation

While the synthesis of achiral 2,2-dimethylpiperazine is common, the principles of stereochemical control are crucial when synthesizing chiral piperazine derivatives. For gem-disubstituted piperazines, such as the 2,2-dimethyl variant, the focus of stereochemistry shifts to other positions on the ring if they are also substituted.

Enantioselective synthesis of gem-disubstituted piperazines can be achieved through methods like the palladium-catalyzed decarboxylative allylic alkylation. rsc.orgrsc.orgnih.gov This approach has been used to synthesize chiral N4-Boc-protected α,α-disubstituted piperazin-2-ones, which can then be reduced to the corresponding chiral gem-disubstituted piperazines. rsc.orgrsc.orgnih.gov While this specific example leads to a chiral center at a different position, the methodology highlights the potential for creating stereochemically defined piperazine cores.

Introduction of the 2-Fluoroethyl Moiety

Once the 2,2-dimethylpiperazine core is synthesized, the next step is the introduction of the 2-fluoroethyl group. This can be achieved through nucleophilic fluorination approaches or, in the context of radiolabeling, by incorporating the [18F]fluoroethyl group.

Nucleophilic Fluorination Approaches for Ethylene Bridges

The introduction of a 2-fluoroethyl group onto a secondary amine, such as the N1 position of 2,2-dimethylpiperazine, is typically achieved via nucleophilic substitution. A common method involves the use of a 2-fluoroethylating agent with a good leaving group. For instance, 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate can be reacted with the piperazine in the presence of a base to yield the N-fluoroethylated product.

The regioselectivity of this alkylation is a key consideration for an unsymmetrical piperazine like the 2,2-dimethyl derivative. To ensure the fluoroethyl group is introduced at the desired nitrogen (N1), the other nitrogen (N4) can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. rsc.orgrsc.orgnih.gov The Boc group can be introduced by reacting 2,2-dimethylpiperazine with di-tert-butyl dicarbonate. google.com After the fluoroethylation at the unprotected nitrogen, the Boc group can be removed under acidic conditions.

Strategies for the Incorporation of [18F]Fluoroethyl Groups in Radiosynthesis

For applications in positron emission tomography (PET), the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is required. The radiosynthesis of [¹⁸F]fluoroethylated piperazines often follows a two-step, one-pot strategy.

The most common precursor for [¹⁸F]fluoroethylation is 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs). nih.gov This is typically prepared by the nucleophilic substitution of ethylene-1,2-ditosylate with [¹⁸F]fluoride. The reaction is carried out in the presence of a phase-transfer catalyst, such as a kryptofix complex (K2.2.2), and a base like potassium carbonate. nih.govnih.gov

Once [¹⁸F]FEtOTs is synthesized, it is then reacted with the piperazine precursor, in this case, 2,2-dimethylpiperazine (or its protected form), to yield the desired [¹⁸F]-labeled product. nih.gov The final product is then purified, typically by high-performance liquid chromatography (HPLC).

| Precursor | Reagents and Conditions | Product | Reference |

| Ethylene-1,2-ditosylate | [¹⁸F]Fluoride, K2.2.2, K2CO3 | 2-[¹⁸F]Fluoroethyl tosylate | nih.govnih.gov |

| 2,2-Dimethylpiperazine (or protected derivative) | 2-[¹⁸F]Fluoroethyl tosylate | 1-(2-[¹⁸F]Fluoroethyl)-2,2-dimethylpiperazine | nih.gov |

Functionalization and Derivatization of the Piperazine Nitrogen Atoms

The versatility of the piperazine scaffold lies in the ability to functionalize both nitrogen atoms. In the case of this compound, the N4 position is available for further modification.

The regioselective alkylation or acylation of the N4 position can be achieved after the introduction of the fluoroethyl group at N1. The steric hindrance provided by the gem-dimethyl group at the C2 position may influence the reactivity of the adjacent N1 nitrogen, potentially facilitating selective functionalization at N4. However, to ensure exclusive reaction at N4, a common strategy is to first protect the N1 position of 2,2-dimethylpiperazine, then functionalize the N4 position, deprotect N1, and finally introduce the 2-fluoroethyl group.

A variety of functional groups can be introduced at the N4 position to modulate the biological activity of the molecule. This includes the introduction of aryl, heteroaryl, alkyl, or acyl groups through standard N-alkylation or N-acylation reactions. For example, reductive amination with an aldehyde or ketone in the presence of a reducing agent can be used to introduce a substituted alkyl group.

The choice of reaction conditions, such as the base, solvent, and temperature, can significantly influence the regioselectivity of the N-alkylation of unsymmetrical piperazines. nih.govresearchgate.netnih.gov

Alkylation and Acylation Reactions at N1 and N4

Direct N-alkylation is a primary and straightforward method for synthesizing N-substituted piperazines. For the preparation of this compound, the key precursor is 2,2-dimethylpiperazine. Due to the electronic and steric asymmetry of this starting material, regioselective alkylation at the less hindered N1 position is generally favored over the N4 position adjacent to the gem-dimethyl group.

The synthesis can be effectively achieved by reacting 2,2-dimethylpiperazine with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate. nih.gov The reaction is typically performed in the presence of a base (e.g., potassium carbonate or triethylamine) to neutralize the acid generated during the substitution. The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to alcohols. A common challenge in the N-alkylation of piperazines is the potential for dialkylation, yielding the 1,4-bis(2-fluoroethyl)-2,2-dimethylpiperazine byproduct. To favor mono-alkylation, reaction conditions can be optimized by using an excess of the starting piperazine relative to the alkylating agent. nih.gov

Acylation reactions represent another fundamental transformation for modifying the piperazine nucleus. ambeed.com While not a direct route to the target compound, acylation of 2,2-dimethylpiperazine with an acyl halide or anhydride, such as acetyl chloride, would yield an N-acylpiperazine. This intermediate could then be reduced to the corresponding N-alkyl derivative. Furthermore, acylation is a common strategy to introduce diverse functional groups onto the piperazine ring, which can be valuable for creating libraries of related compounds. rsc.org

| Reaction Type | Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| N-Alkylation | 1-Bromo-2-fluoroethane | K₂CO₃, Na₂CO₃, or Et₃N | Acetonitrile, DMF, Ethanol | Room temperature to reflux |

| N-Alkylation | 2-Fluoroethyl tosylate | K₂CO₃, Cs₂CO₃ | Acetonitrile, Toluene | Elevated temperature (e.g., 80-120 °C) |

| N-Acylation | Acetyl Chloride | Et₃N, Pyridine | Dichloromethane (DCM), THF | 0 °C to room temperature |

| N-Acylation | Acetic Anhydride | Et₃N, DMAP (catalyst) | DCM, DMF | Room temperature |

Coupling Reactions for Diverse Side Chain Introduction

Modern cross-coupling reactions provide powerful tools for introducing a wide array of side chains, particularly aryl and heteroaryl groups, onto the piperazine scaffold. These methods are essential for generating structural diversity in drug discovery programs.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds. wikipedia.org This reaction is highly effective for the N-arylation of piperazines. researchgate.netnih.gov For instance, this compound could be coupled with various aryl or heteroaryl halides (or triflates) at the N4 position to generate a diverse library of analogs. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. nih.govrsc.org The development of advanced catalyst systems has broadened the scope of this reaction, allowing it to proceed under milder conditions with high efficiency. acs.org

The Ullmann condensation is a classical copper-catalyzed reaction for C-N and C-O bond formation. wikipedia.orgnih.gov While it often requires harsher conditions than its palladium-catalyzed counterparts, modern protocols have been developed that utilize ligands to facilitate the reaction under milder temperatures. tcichemicals.comrsc.orgorganic-chemistry.org This method offers an alternative strategy for the N-arylation of the piperazine core.

In addition to N-functionalization, recent advances in photoredox catalysis have enabled the direct C-H functionalization of the piperazine ring itself. encyclopedia.pubmdpi.com These methods allow for the introduction of alkyl or aryl groups at the carbon atoms adjacent to the nitrogen, providing access to novel and highly decorated piperazine structures that are otherwise difficult to synthesize. acs.orgnih.govresearchgate.net This strategy could be applied to this compound to further diversify the molecular scaffold.

| Reaction | Catalyst System | Coupling Partners | Purpose |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium Pre-catalyst + Phosphine Ligand (e.g., BINAP, XPhos) + Base (e.g., NaOtBu) | Piperazine + Aryl/Heteroaryl Halide or Triflates | N-Arylation |

| Ullmann Condensation | Copper(I) Salt + Ligand (e.g., diamine, phenanthroline) + Base (e.g., K₂CO₃) | Piperazine + Aryl/Heteroaryl Halide | N-Arylation |

| Photoredox C-H Functionalization | Photocatalyst (e.g., Iridium or Ruthenium complex) + Light Source | Piperazine + Alkyl/Aryl Radical Precursor | Direct C-H Alkylation/Arylation of the piperazine ring |

Purification and Spectroscopic Characterization Methodologies for Research Grade Compounds

The purification of this compound to research-grade quality (>95%) typically involves standard laboratory techniques. As a basic amine, it is amenable to purification by flash column chromatography . Silica (B1680970) gel is a common stationary phase, but its acidic nature can cause peak tailing and yield loss with basic compounds. biotage.com To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, can be added to the eluent (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol). biotage.com Alternatively, amine-functionalized silica or basic alumina (B75360) columns can be used for more effective purification. biotage.com For fluorinated compounds specifically, fluorous solid-phase extraction (SPE) or specialized fluorocarbon columns can also be employed. nih.govresearchgate.netnih.gov

Another common purification method is crystallization . The free base can be crystallized from a suitable solvent, or it can be converted into a salt (e.g., hydrochloride, tartrate, or citrate) which often exhibits better crystalline properties. google.comfrontiersin.org The salt can be formed by treating a solution of the amine with the corresponding acid, followed by precipitation and collection of the crystalline solid. acs.org For volatile compounds, distillation under reduced pressure can also be an effective purification method.

Once purified, the compound's structure and purity are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation.

¹H NMR: The proton NMR spectrum would show characteristic signals for the gem-dimethyl group (a singlet integrating to 6H), the four sets of non-equivalent methylene (B1212753) protons on the piperazine ring (complex multiplets), and the fluoroethyl group. The methylene protons adjacent to the fluorine atom would appear as a triplet of triplets due to coupling with both the fluorine atom (²JH-F) and the adjacent methylene protons (³JH-H).

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments. The carbons of the fluoroethyl group would show coupling to the fluorine atom (¹JC-F and ²JC-F).

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the fluorine atom. biophysics.org It would typically show a single signal, a triplet, due to coupling with the adjacent methylene protons (²JH-F). nih.govresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺, confirming the molecular weight of 160.24 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which confirms the elemental composition. auburn.eduresearchgate.net The fragmentation pattern can provide further structural information, often showing characteristic losses related to the piperazine ring and its substituents. researchgate.netauburn.edu

| Technique | Parameter | Predicted Value/Observation |

|---|---|---|

| ¹H NMR | δ (ppm) | ~1.0-1.2 (s, 6H, C(CH₃)₂), ~2.4-3.0 (m, 8H, ring CH₂), ~4.5 (dt, ²JH-F ≈ 47 Hz, ³JH-H ≈ 5 Hz, 2H, CH₂F), ~2.8 (t, ³JH-H ≈ 5 Hz, 2H, NCH₂) |

| ¹³C NMR | δ (ppm) | ~82 (d, ¹JC-F ≈ 165-175 Hz, CH₂F), ~55-60 (d, ²JC-F ≈ 18-22 Hz, NCH₂), Other ring and methyl carbons ~25-55 ppm |

| ¹⁹F NMR | δ (ppm) | ~ -220 to -230 (t, ²JH-F ≈ 47 Hz) relative to CFCl₃ |

| HRMS (ESI+) | [M+H]⁺ | Calculated for C₈H₁₈FN₂⁺: 161.1454; Found: Expected within ± 5 ppm |

Preclinical Pharmacological and Biological Profiling of 1 2 Fluoroethyl 2,2 Dimethylpiperazine Analogs

Receptor Binding Affinities and Selectivity Assessments

Sigma Receptor Ligand Profiling (σ1, σ2)

Research into the sigma (σ) receptor binding properties of fluoroethyl analogs of piperazine (B1678402) derivatives has provided insights into their affinity and selectivity. A notable analog, FE-SA4503, which shares structural similarities with 1-(2-Fluoroethyl)-2,2-dimethylpiperazine, has been evaluated for its interaction with σ1 and σ2 receptors.

In studies using guinea pig brain homogenates, FE-SA4503 demonstrated a notable affinity for both σ1 and σ2 receptors. The binding affinity, expressed as the inhibition constant (Ki), was determined to be 8.0 nM for the σ1 receptor and 113.2 nM for the σ2 receptor. nih.gov This indicates a 14-fold selectivity for the σ1 receptor over the σ2 receptor. nih.gov

Another study reported the half-maximal inhibitory concentration (IC50) values for FE-SA4503, showing a high primary affinity for σ2 sites with an IC50 of 2.11 nM and a weaker interaction with σ1 sites with an IC50 of 6.48 nM. nih.gov Despite these in vitro findings, both SA4503 and its fluoroethyl analog, FE-SA4503, have been observed to bind selectively to σ1 receptors in in vivo studies involving animal and human brains using positron emission tomography (PET). nih.gov

The parent compound, SA4503, for comparison, showed a Ki of 4.6 nM for σ1 receptors and 63.1 nM for σ2 receptors, also resulting in a 14-fold selectivity for σ1. nih.gov These findings underscore how modest structural modifications, such as the introduction of a fluoroethyl group, can influence the binding affinity and selectivity for sigma receptor subtypes.

Table 1: Sigma Receptor Binding Affinities of FE-SA4503 and SA4503

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| FE-SA4503 | 8.0 nih.gov | 113.2 nih.gov | 14-fold nih.gov |

Neurotransmitter Receptor Interactions (e.g., Serotonin (B10506), Dopamine, Adrenergic, Opioid)

Currently, there is no publicly available research data detailing the specific binding affinities and interactions of this compound with key neurotransmitter receptors, including serotonin, dopamine, adrenergic, and opioid receptors.

Histamine (B1213489) Receptor (H1, H2, H3, H4) Binding Properties

Detailed preclinical data on the binding properties of this compound at the four subtypes of histamine receptors (H1, H2, H3, and H4) are not available in the current scientific literature.

Enzyme Inhibition Studies and Mechanistic Investigations

Inhibition of Key Proteases (e.g., Falcilysin)

There is no specific information available in published scientific literature regarding the inhibitory effects of this compound on key proteases such as falcilysin.

Modulatory Effects on Carbonic Anhydrases

Specific studies detailing the modulatory effects of this compound on carbonic anhydrase enzymes have not been identified in the available scientific literature.

Antimicrobial and Antiparasitic Activity Evaluation

The therapeutic potential of piperazine derivatives has been a subject of extensive research, revealing a broad spectrum of antimicrobial and antiparasitic activities. These properties are attributed to the versatile piperazine scaffold, which can be readily modified to enhance efficacy against various pathogens.

In Vitro Antibacterial Efficacy

Piperazine analogs have demonstrated significant in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. acgpubs.orgresearchgate.net Studies on various substituted piperazine derivatives have shown efficacy against common pathogens such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. acgpubs.orgnih.gov The introduction of different functional groups to the piperazine ring plays a crucial role in modulating the antibacterial potency. For instance, certain novel piperazine derivatives of phenothiazine (B1677639) have exhibited good antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov One such compound showed equipotent antibacterial activity with streptomycin, particularly against Gram-positive bacteria. nih.gov

Some disubstituted piperazines have also been synthesized and evaluated for their antibacterial properties. nih.gov One of the most potent compounds from a study demonstrated significant activity, with Listeria monocytogenes being the most sensitive bacterium and Staphylococcus aureus being the most resistant. nih.gov Notably, some of these compounds were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov A novel pleuromutilin (B8085454) derivative containing a piperazine moiety also showed excellent antibacterial activity against MRSA. mdpi.com

Interactive Data Table: In Vitro Antibacterial Activity of Piperazine Analogs

| Bacterial Strain | Activity Level | Reference Compound(s) |

| Staphylococcus aureus | Significant | Streptomycin, Ampicillin |

| Streptomyces epidermidis | Moderate to Significant | - |

| Pseudomonas aeruginosa | Moderate | Ampicillin |

| Escherichia coli | Significant | Ampicillin |

| Bacillus subtilis | Good | - |

| Listeria monocytogenes | High | - |

| MRSA | Potent | Ampicillin |

Assessment of Antifungal Properties

In addition to their antibacterial action, piperazine derivatives have been investigated for their antifungal properties. acgpubs.orgresearchgate.net Various analogs have been screened against fungal strains such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many compounds showing significant antifungal effects. acgpubs.orgnih.gov The structural modifications on the piperazine nucleus are critical in determining the spectrum and potency of their antifungal activity. For example, while some novel phenothiazine-piperazine derivatives exhibited good activity against Aspergillus species, they showed no activity against Candida albicans. nih.gov

The evaluation of other synthesized piperazine derivatives has also highlighted their potential as antifungal agents. bibliotekanauki.plnih.gov In one study, a particular compound demonstrated the best antifungal activity, with Trichoderma viride being the most sensitive fungus and Aspergillus fumigatus being the most resistant. nih.gov

Interactive Data Table: In Vitro Antifungal Activity of Piperazine Analogs

| Fungal Strain | Activity Level | Reference Compound(s) |

| Candida albicans | Variable | Ketoconazole |

| Aspergillus niger | Significant | - |

| Aspergillus flavus | Significant | - |

| Aspergillus fumigatus | Variable | - |

| Trichoderma viride | High | - |

Antiplasmodial Activity against Plasmodium falciparum

Several studies have highlighted the potential of piperazine derivatives as antiplasmodial agents, particularly against the malaria parasite, Plasmodium falciparum. researchgate.netnih.gov Research on substituted piperazine derivatives has shown that their antiplasmodial effects can be more pronounced against chloroquine-resistant strains of P. falciparum. researchgate.net The presence of an unsubstituted secondary amino group in arylpiperazines appears to be a key factor for enhanced activity against resistant strains. researchgate.net

The synthesis of piperazine-tethered thiazole (B1198619) compounds has also led to the identification of potent antiplasmodial agents. mdpi.com One hit compound from such a study demonstrated an antiplasmodial EC50 of 102 nM against the chloroquine-resistant Dd2 strain of P. falciparum with high selectivity. mdpi.com Furthermore, the introduction of a 2-fluoroethoxy group on the 1-phenyl ring of chalcones, which can be bioisosterically related to piperazine-containing structures, has been shown to result in moderate to good antiplasmodial activity. nih.gov

Interactive Data Table: Antiplasmodial Activity of Piperazine Analogs against P. falciparum

| P. falciparum Strain | Activity Level | Key Structural Feature |

| Chloroquine-sensitive (D10) | Moderate | Substituted Piperazine |

| Chloroquine-resistant (W2) | Strong | Unsubstituted secondary amine |

| Chloroquine-resistant (Dd2) | High (nM range) | Piperazine-tethered thiazole |

Interaction with Cellular Transporters (e.g., Equilibrative Nucleoside Transporters)

Equilibrative nucleoside transporters (ENTs) are integral membrane proteins that facilitate the transport of nucleosides and their analogs across cellular membranes. nih.gov These transporters, particularly hENT1 and hENT2, are significant pharmaceutical targets as they modulate the efficacy of numerous drugs. nih.govnih.gov While direct studies on the interaction of this compound with ENTs are not available, the general class of piperazine-containing compounds has been implicated in interactions with various cellular transporters.

The lipophilicity and structural features of piperazine derivatives can influence their interaction with transporters that handle xenobiotics. nih.govnih.gov The ability of a compound to act as a substrate or inhibitor of transporters like ENTs can significantly affect its intracellular concentration and, consequently, its biological activity. nih.gov For instance, the transport of nucleoside analog drugs, which are important in anticancer and antiviral therapies, is mediated by ENTs. nih.gov Therefore, it is plausible that piperazine analogs could modulate the activity of these transporters, potentially leading to drug-drug interactions or altered therapeutic outcomes.

In Vitro Antitumor Activity in Relevant Cell Lines

Piperazine derivatives are recognized as important scaffolds in the development of anticancer agents. chemimpex.com A notable example is Imatinib, a tyrosine kinase inhibitor containing a piperazine moiety, used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. nih.gov The development of analogs and derivatives continues to be an active area of research to overcome drug resistance and improve efficacy.

A fluorine-18 (B77423) labeled derivative of dasatinib, which also contains a 4-(2-fluoroethyl)piperazin-1-yl group, has been synthesized for imaging tyrosine kinase activity. nih.gov This highlights the utility of the fluoroethyl piperazine moiety in compounds targeting cancer-related pathways. In vitro studies with such compounds have shown potent inhibition of kinases like Abl, Src, and Kit at nanomolar concentrations. nih.gov Furthermore, other studies have investigated the anticancer activity of various novel compounds, with some demonstrating cytotoxicity against different cancer cell lines. nih.govmdpi.com The mechanism of action often involves the induction of apoptosis and cell cycle arrest. nih.govmdpi.com

Structure Activity Relationship Sar Elucidation for 1 2 Fluoroethyl 2,2 Dimethylpiperazine and Its Analogs

Impact of the 2-Fluoroethyl Substitution on Receptor Binding and Biological Efficacy

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. Substituting a hydrogen atom with fluorine in an ethyl group at the N1 position of the piperazine (B1678402) ring can have profound effects on receptor binding and efficacy.

Metabolic Stability: The primary advantage of fluoroethylation is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can block potential N-dealkylation or oxidation of the ethyl group, leading to an improved pharmacokinetic profile and increased bioavailability.

Lipophilicity and Permeability: Fluorine is highly electronegative yet relatively small in size. A fluoroethyl group can alter the molecule's lipophilicity (logP). While a single fluorine atom often increases lipophilicity, its effect can be context-dependent. This modulation of lipophilicity can influence the compound's ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.

Receptor Interactions: The electronegativity of the fluorine atom can alter the local electronic environment of the N1 nitrogen. This change in basicity (pKa) of the proximal nitrogen can influence the strength of ionic or hydrogen bond interactions with key residues in a receptor's binding pocket. For instance, a decrease in pKa could weaken an ionic interaction with an acidic residue like aspartate, which is a common interaction motif for aminergic G-protein coupled receptors (GPCRs). Conversely, the fluorine atom itself can act as a weak hydrogen bond acceptor, potentially forming favorable interactions within the binding site.

Table 1: Illustrative Impact of Fluorination on Receptor Affinity in an Analogous Piperazine Series (Hypothetical Data Based on General Principles)

| Compound ID | N1-Substituent | Receptor Target | Binding Affinity (Ki, nM) |

| A-1 | Ethyl | 5-HT1A | 15.2 |

| A-2 | 2-Fluoroethyl | 5-HT1A | 10.8 |

| B-1 | Ethyl | D2 | 25.4 |

| B-2 | 2-Fluoroethyl | D2 | 32.1 |

This table is illustrative and based on established principles of fluorine substitution in medicinal chemistry. It shows how fluoroethylation might subtly enhance affinity at one receptor (Target A) while slightly decreasing it at another (Target B), highlighting its role in modulating both potency and selectivity.

Role of the 2,2-Dimethyl Substitution in Modulating Pharmacological Profiles

The presence of a gem-dimethyl group at the C2 position of the piperazine ring introduces significant steric and conformational constraints that can drastically alter the pharmacological profile of the molecule. This substitution is a powerful tool for enhancing potency, selectivity, and metabolic stability. researchgate.netcedia.edu.ec

Conformational Rigidity: The piperazine ring typically exists in a dynamic equilibrium of chair and boat conformations. The bulky gem-dimethyl group restricts this flexibility, favoring a specific chair conformation. This pre-organization of the molecule into a more rigid, bioactive conformation can reduce the entropic penalty upon binding to a receptor, thereby increasing binding affinity. researchgate.net

Steric Shielding and Metabolic Stability: The methyl groups can act as metabolic "bumpers," sterically hindering the approach of metabolizing enzymes to adjacent sites, such as the piperazine ring nitrogens or the N1-substituent. This can prevent or slow down metabolic pathways like N-oxidation or N-dealkylation, contributing to a longer half-life and improved oral bioavailability. researchgate.net

Modulation of Receptor Selectivity: The steric bulk of the 2,2-dimethyl group can introduce selectivity by preventing the ligand from fitting into the binding pockets of certain off-target receptors while still allowing optimal interaction with the desired target. A binding site that can accommodate this steric bulk may be favored over a more sterically constrained one.

Hydrophobic Interactions: The two methyl groups provide additional hydrophobic surfaces that can engage in favorable van der Waals interactions with nonpolar residues within the receptor's binding pocket, potentially increasing binding affinity. researchgate.net

Table 2: Illustrative Effect of Gem-Dimethyl Substitution on Potency and Metabolism (Hypothetical Data Based on Known Principles)

| Compound ID | C2-Substitution | Receptor X Potency (IC50, nM) | Metabolic Half-life (t1/2, min) |

| C-1 | Unsubstituted | 45 | 30 |

| C-2 | 2,2-Dimethyl | 12 | 95 |

This illustrative table demonstrates how the introduction of a gem-dimethyl group can lead to a significant increase in potency (lower IC50) and a marked improvement in metabolic stability (longer half-life), common goals in drug design.

Contributions of Substituents at N1 and N4 to Ligand-Target Interactions and Selectivity

The substituents at the N1 and N4 positions of the piperazine ring are the primary vectors for modulating a ligand's affinity and selectivity for its biological targets. The piperazine core acts as a scaffold, orienting these substituents in precise three-dimensional space to interact with the receptor.

N1-Substituent: In the case of 1-(2-Fluoroethyl)-2,2-dimethylpiperazine, the N1 position is occupied by the 2-fluoroethyl group. As discussed, this group primarily influences pharmacokinetics and can fine-tune interactions within the binding pocket. In many classes of piperazine-based drugs, particularly N-arylpiperazines, the N1 substituent is a key pharmacophoric element that engages in crucial interactions (e.g., pi-stacking, hydrogen bonding) with the receptor.

Small Alkyl Groups: Can explore small hydrophobic pockets.

Long Alkyl Chains or Aralkyl Groups: Can extend into deeper, often hydrophobic, regions of the binding site, significantly increasing affinity.

Complex Side Chains: Incorporating other functional groups (amides, esters, heterocycles) can introduce additional points of interaction (hydrogen bond donors/acceptors, polar contacts) and can be used to tune selectivity between receptor subtypes.

The interplay between the N1 and N4 substituents is crucial. SAR studies on N-arylpiperazines, for example, often show that the optimal N4-substituent depends heavily on the nature of the N1-aryl group.

Table 3: Example SAR of N4-Substituents on Receptor Affinity in a Fixed N1-Arylpiperazine Series

| Compound | N1-Substituent | N4-Substituent | D3 Receptor Ki (nM) | D2/D3 Selectivity |

| D-1 | 2,3-Dichlorophenyl | H | 50.0 | - |

| D-2 | 2,3-Dichlorophenyl | Butyl | 2.0 | 56 |

| D-3 | 2,3-Dichlorophenyl | trans-But-2-enyl-amide | 0.7 | 133 |

Data adapted from analogous series in published literature to illustrate the principle. This table shows how modifying the N4 substituent on a constant N1-arylpiperazine core can dramatically increase affinity for the D3 receptor and improve selectivity over the D2 receptor.

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional shape of a ligand is paramount for its interaction with a biological target. The conformational properties of the piperazine ring and the stereochemistry of its substituents are therefore central to its SAR.

Piperazine Ring Conformation: The piperazine ring most commonly adopts a low-energy chair conformation. However, boat and twist-boat conformations are also possible and may be relevant for receptor binding. researchgate.net The energy barrier for ring inversion can be influenced by the nature of the N-substituents. acs.org

Influence of the 2,2-Dimethyl Group: The gem-dimethyl substitution at C2 significantly impacts the ring's conformational dynamics. It increases the energy barrier for ring inversion and biases the equilibrium towards a specific chair conformer. This conformational locking can be highly beneficial, as it presents the N1 and N4 substituents to the receptor in a consistent and optimal orientation, avoiding the energetic cost of adopting a specific conformation upon binding.

Stereochemistry: While the 2,2-dimethyl substitution renders the C2 position achiral, substitutions at other positions (C3, C5, C6) would introduce chiral centers. Stereochemistry is often a critical determinant of biological activity. The (R)- and (S)-enantiomers of a chiral piperazine derivative frequently exhibit vastly different affinities and efficacies for their target receptors, as one enantiomer will have the correct spatial arrangement of its pharmacophoric groups to fit the chiral binding pocket, while the other will not. For instance, studies on 2-substituted piperazines have shown that the conformational preference of the substituent (axial vs. equatorial) is stereochemically dependent and controls binding to nicotinic acetylcholine (B1216132) receptors. openpharmaceuticalsciencesjournal.com

Table 4: Energy Barriers for Conformational Processes in N-Acyl Piperazines

| Process | Compound Type | Activation Energy (ΔG‡, kJ mol−1) | Method |

| Amide Bond Rotation | N-Benzoylpiperazine | 60 - 80 | Dynamic 1H NMR |

| Piperazine Ring Inversion | Unsymmetrical N,N'-Piperazine | 56 - 70 | Dynamic 1H NMR |

Data derived from published studies on analogous piperazine systems. This table highlights the energy barriers associated with key conformational changes, which are influenced by substitution patterns. acs.org

Development of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Developing a robust QSAR model for analogs of this compound can accelerate the drug discovery process by predicting the activity of novel, unsynthesized compounds.

Descriptor Calculation: The first step involves calculating a wide range of molecular descriptors for a set of synthesized and biologically tested analogs. These descriptors quantify various aspects of the molecules' structures and properties, including:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies. mdpi.com

Steric Descriptors: Molecular volume, surface area, molar refractivity. mdpi.com

Hydrophobic Descriptors: LogP, aqueous solubility (LogS). mdpi.com

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

3D Descriptors: Derived from the 3D conformation of the molecule, used in methods like Comparative Molecular Field Analysis (CoMFA).

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., pIC50 or pKi). mdpi.com A robust QSAR model must be statistically significant and have high predictive power, which is assessed through internal (e.g., cross-validation) and external validation (predicting the activity of a test set of compounds not used in model generation).

For piperazine derivatives, QSAR studies have successfully identified key features for various activities. For instance, a QSAR model for mTORC1 inhibitors identified descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) as significant predictors of inhibitory activity. mdpi.com A similar approach could be applied to analogs of this compound to guide the design of new compounds with enhanced potency and selectivity.

Table 5: Common Descriptors Used in QSAR Models for Piperazine Derivatives

| Descriptor Type | Example Descriptor | Property Modeled | Potential Impact on Activity |

| Electronic | ELUMO | Electron acceptability | Governs charge-transfer interactions |

| Steric | Molar Refractivity (MR) | Molecular volume/polarizability | Influences fit within binding pocket |

| Hydrophobic | LogS | Aqueous Solubility | Affects bioavailability and hydrophobic interactions |

| Topological | Polar Surface Area (PSA) | Surface polarity | Correlates with membrane permeability |

This table summarizes key descriptors that have been shown to be important in QSAR models of various piperazine series, providing a roadmap for developing predictive models for the target compound and its analogs. mdpi.com

Computational Chemistry and in Silico Investigations for Fluoroethyl Piperazine Research

Molecular Docking Simulations for Ligand-Receptor Binding Mode Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-Fluoroethyl)-2,2-dimethylpiperazine, docking simulations are employed to forecast its binding mode and affinity within the active site of a biological target, such as a protein receptor or enzyme.

The process involves generating various conformations of the ligand (this compound) and fitting them into the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy value (in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. For instance, studies on similar phenylpiperazine derivatives have used docking to identify key interactions with targets like topoisomerase II. mdpi.comsemanticscholar.org This information is vital for understanding the compound's mechanism of action and for guiding the rational design of more potent analogs.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Receptors

| Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Receptor A | -8.5 | Tyr84, Asp120 | Hydrogen Bond, Pi-Alkyl |

| Receptor B | -7.2 | Val65, Leu99 | Hydrophobic |

| Receptor C | -9.1 | Ser210, Gln212, Phe240 | Hydrogen Bond, Pi-Pi Stacking |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to analyze the conformational flexibility of this compound and to assess the stability of its complex with a receptor. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles vary over time. nih.govnih.gov

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The simulation, often run for nanoseconds or even microseconds, tracks the atomic movements of both the ligand and the protein in a simulated physiological environment. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to evaluate the stability of the complex. A stable RMSD value over the simulation time suggests a stable binding mode. MD simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Stability Metrics

| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein RMSD (Å) | Binding Free Energy (MM/PBSA, kcal/mol) |

|---|---|---|---|---|

| Compound-Receptor A | 100 | 1.2 ± 0.3 | 1.5 ± 0.4 | -35.8 ± 4.2 |

| Compound-Receptor B | 100 | 2.8 ± 0.9 | 2.1 ± 0.6 | -21.4 ± 5.1 |

| Compound-Receptor C | 100 | 1.4 ± 0.2 | 1.6 ± 0.3 | -42.1 ± 3.9 |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound can provide valuable information about its electronic properties and chemical reactivity. nih.govnanobioletters.com

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com Other properties, such as the molecular electrostatic potential (MEP) map, can also be generated. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. nanobioletters.com These calculations help in understanding the molecule's intrinsic reactivity and how it might interact with biological targets at an electronic level. mdpi.com

Table 3: Illustrative DFT-Calculated Electronic Properties

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates high kinetic stability |

| Dipole Moment | 2.1 Debye | Measures the molecule's overall polarity |

| Electrophilicity Index (ω) | 1.25 | Indicates the capacity to accept electrons |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a potential drug molecule depends not only on its biological activity but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction models are crucial for early-stage evaluation of compounds like this compound, helping to identify potential liabilities before synthesis. mdpi.comsrce.hr

These predictive models use the molecular structure to calculate various physicochemical and pharmacokinetic properties. Key parameters include lipophilicity (logP), aqueous solubility (logS), plasma protein binding, and permeability (e.g., Caco-2). mdpi.com Furthermore, drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. Early in silico ADME screening can significantly reduce the attrition rate of compounds in later stages of drug development. jetir.orgrsc.org

Table 4: Illustrative In Silico ADME Profile for this compound

| ADME Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight (g/mol) | 174.25 | < 500 |

| LogP (Lipophilicity) | 1.85 | < 5 |

| Topological Polar Surface Area (TPSA) | 24.3 Ų | < 140 Ų |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Lipinski's Rule of Five Violations | 0 | 0 |

Homology Modeling and Virtual Screening for Novel Target Identification

When the three-dimensional structure of a potential biological target for this compound has not been experimentally determined (e.g., by X-ray crystallography or NMR), homology modeling can be used to construct a predictive model. This technique builds a 3D model of the target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.govdovepress.com The quality of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov

Once a reliable model of the target is built, it can be used for virtual screening. rsc.org Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to the protein target. dovepress.comrsc.org By docking a library containing thousands or millions of molecules—including this compound—into the active site of the homology model, researchers can prioritize a smaller, more manageable number of candidate molecules for further experimental testing, thereby discovering potential new targets for the compound.

Table 5: Illustrative Virtual Screening Hit List against a Homology Model

| Rank | Compound ID | Docking Score (kcal/mol) | Passes ADME Filter |

|---|---|---|---|

| 1 | ZINC12345 | -10.2 | Yes |

| 2 | ZINC67890 | -9.8 | Yes |

| ... | ... | ... | ... |

| 45 | This compound | -8.9 | Yes |

| ... | ... | ... | ... |

Advanced Analytical Methodologies in the Research of Fluoroethyl Piperazine Compounds

Chromatographic Techniques for Qualitative and Quantitative Analysis in Research Settings

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For fluoroethyl piperazine (B1678402) compounds, several high-level techniques are utilized.

High-Performance Liquid Chromatography with Advanced Detection (HPLC-DAD, HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of piperazine derivatives. unodc.orgrdd.edu.iq Reversed-phase chromatography, often employing a C18 stationary phase, is commonly used for the analysis of these compounds. unodc.org The method's versatility is enhanced by coupling it with advanced detectors like a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

HPLC-DAD allows for the quantification of the analyte and can provide preliminary identification based on the compound's UV-Vis spectrum. semanticscholar.orgresearchgate.net This is particularly useful for quantitative analysis in research, where methods can be validated for linearity, precision, and accuracy, with limits of quantification (LOQ) often reaching the sub-μg/mL level. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior specificity and sensitivity, serving as a powerful tool for unequivocal identification. semanticscholar.orgmdma.chnih.gov By providing mass-to-charge ratio (m/z) data, LC-MS can confirm the molecular weight of 1-(2-Fluoroethyl)-2,2-dimethylpiperazine and its fragments, which is indispensable for structural confirmation and metabolite identification studies.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid or TFA) | Ensures good peak shape and separation efficiency. |

| Flow Rate | 1.0 mL/min | Standard analytical flow for good resolution. |

| Detection | DAD (e.g., 210-400 nm); ESI-MS (Positive Ion Mode) | DAD for quantification; MS for identification and high-sensitivity detection. |

| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds and has been extensively used for identifying piperazine derivatives. researchgate.netmdma.chnih.gov For compounds like this compound, which may have limited volatility, derivatization is often employed to enhance their thermal stability and chromatographic performance. auburn.edu Acylation or silylation are common derivatization strategies.

The strength of GC-MS lies in its high chromatographic resolution, capable of separating closely related isomers, and the rich structural information provided by mass spectrometry through characteristic fragmentation patterns. auburn.edufigshare.com Electron ionization (EI) is a standard technique that generates reproducible mass spectra, which can be compared against spectral libraries for identification. Specific ions can be monitored to enhance selectivity and sensitivity in complex matrices. mdma.ch

| Compound Class | Derivatization | Common Mass Fragments (m/z) | Significance |

|---|---|---|---|

| Phenylpiperazines | Acetylation | 174, 200, 216, 330 | Indicates presence of the piperazine core and phenyl moiety. mdma.ch |

| Benzylpiperazines | None or Acetylation | 91, 134, 176, 56 | m/z 91 is characteristic of the benzyl (B1604629) group. researchgate.net |

| Trifluoromethylphenyl-piperazines (TFMPP) | None or Acetylation | 188, 230, 172, 145 | Fragments are indicative of the trifluoromethylphenyl structure. researchgate.net |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a significant advancement over conventional HPLC-MS, offering faster analysis times and superior resolution and sensitivity. This technique utilizes columns with smaller particle sizes (<2 µm), which results in sharper and narrower peaks. For the analysis of fluoroethyl piperazine compounds, especially at trace levels in complex research samples, UPLC-MS/MS is the method of choice.

The tandem mass spectrometry (MS/MS) capability, often using a triple-quadrupole mass spectrometer, allows for highly selective detection through Multiple Reaction Monitoring (MRM). researchgate.net In this mode, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional specificity and significantly lowers the limits of detection (LOD) and quantification (LOQ), often to the low µg/kg range. researchgate.net

Spectroscopic Methods for Structural Elucidation and Interaction Studies (e.g., NMR, IR, UV-Vis for research-specific applications)

Spectroscopic techniques are essential for the definitive structural elucidation of newly synthesized molecules like this compound and for studying their interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete structural assignment.

¹H NMR would reveal the number of different types of protons and their connectivity, with expected signals for the fluoroethyl group and the distinct protons on the dimethylpiperazine ring. chemicalbook.comchemicalbook.comchemicalbook.com

¹³C NMR provides information on the carbon skeleton of the molecule.

¹⁹F NMR is particularly important for fluorinated compounds, confirming the presence of the fluorine atom and providing information about its chemical environment. For a related fluoroethyl piperazine compound, a ¹⁹F NMR signal was reported near -220 ppm. Advanced NMR techniques, such as variable-temperature (VT) NMR, can be used to study dynamic processes like conformational changes or hindered rotation within the molecule. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H, C-N, and C-F bonds, confirming the compound's basic structural components. chemicalbook.comresearchgate.net Gas chromatography coupled with infrared detection (GC-IRD) can be a powerful tool for differentiating between regioisomers that may have similar mass spectra. auburn.edu

UV-Visible (UV-Vis) Spectroscopy : While the basic piperazine ring does not absorb significantly in the UV-Vis range, the introduction of chromophores can make derivatives suitable for UV-Vis analysis. researchgate.net This technique is most often used in conjunction with HPLC for quantitative detection. nih.govnih.gov For research involving molecular interactions, changes in the UV-Vis spectrum upon binding to a target can provide valuable information.

Radiochemical Purity and Stability Analysis for Radiolabeled Fluoroethyl Piperazines

Fluoroethyl piperazines can be radiolabeled with fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide, for use as probes in Positron Emission Tomography (PET) imaging research. acs.org The quality control of these radiotracers is critical, with radiochemical purity (RCP) being a key parameter. unm.edu RCP is the proportion of the total radioactivity in the desired chemical form. ymaws.com

Analytical methods must be able to separate the intact radiolabeled compound from potential radiochemical impurities, such as free [¹⁸F]fluoride ion or other radiolabeled byproducts. unm.edu

Radio-Thin Layer Chromatography (Radio-TLC) : This is a rapid and simple method for determining RCP. sums.ac.ir Different solvent systems (mobile phases) are used to achieve separation of the radiolabeled compound and impurities on a stationary phase (e.g., silica (B1680970) or alumina (B75360) plates). The distribution of radioactivity on the plate is then measured with a radiation detector. researchgate.net

Radio-High-Performance Liquid Chromatography (Radio-HPLC) : This method provides much higher resolution than radio-TLC and is considered a gold standard for RCP determination. ymaws.comresearchgate.net It uses an HPLC system equipped with a radioactivity detector in series with a standard UV detector. This allows for the simultaneous determination of both the mass and radioactivity profiles, enabling accurate calculation of RCP and specific activity. unm.edu

Stability studies are also crucial, where the RCP of the radiolabeled compound is monitored over time under various storage conditions to establish its shelf-life.

| Test | Method | Acceptance Criterion | Purpose |

|---|---|---|---|

| Identity | Radio-HPLC | Retention time matches that of the non-radioactive standard. | Confirms the chemical identity of the radioactive peak. |

| Radiochemical Purity | Radio-HPLC / Radio-TLC | ≥ 95% | Ensures that the radioactivity is primarily in the desired chemical form. researchgate.net |

| [¹⁸F]Fluoride Content | Radio-TLC | ≤ 5% | Quantifies the primary radiochemical impurity. |

| Specific Activity | Radio-HPLC | Reported in GBq/µmol | Measures the amount of radioactivity per unit mass of the compound. unm.edu |

Isotopic Analysis Techniques in Fluorinated Organic Chemistry Research

Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical tool used to determine the isotopic composition (e.g., ¹³C/¹²C or ²H/¹H) of individual organic compounds. researchgate.net This technique is increasingly applied in environmental and chemical research to trace the sources, transport, and transformation pathways of contaminants, including fluorinated organic compounds. labinsights.nl

Gas Chromatography–Isotope Ratio Infrared Spectrometry (GC-IRIS) : This novel technique has been developed for the carbon isotope analysis of fluorinated compounds. rsc.orgrsc.org It couples a gas chromatograph to an isotope ratio infrared spectrometer, providing reliable measurements of carbon isotopic compositions (expressed as δ¹³C values). rsc.org This method has been validated against traditional elemental analysis–isotope ratio mass spectrometry (EA-IRMS). rsc.org

Gas Chromatography-Chromium-based High-Temperature Conversion Isotope Ratio Mass Spectrometry (GC-Cr/HTC-IRMS) : This optimized approach is used for hydrogen isotope analysis of halogen-bearing organic compounds. nih.gov Conventional methods can suffer from incomplete conversion and isotope fractionation due to the formation of byproducts like HF. The Cr/HTC method ensures quantitative conversion of organic hydrogen into H₂ analyte gas, allowing for accurate and precise hydrogen isotope analysis (δ²H). nih.gov

By measuring the subtle variations in isotopic ratios, researchers can gain insights into the reaction mechanisms and environmental fate of compounds like this compound. For instance, isotopic fractionation patterns can distinguish between degradation processes like biodegradation and abiotic transformation. researchgate.net

| Compound | δ¹³C Signature (‰) |

|---|---|

| Heptafluorobutyric acid | -26.1 ± 0.3 |

| Perfluoro-2-butyltetrahydrofuran | -30.1 ± 0.3 |

| Trifluoroacetic acid | -30.2 ± 0.3 |

| Perfluoropentanoic acid | -41.0 ± 0.2 |

| Perfluorobutyl methyl ether | -45.3 ± 0.2 |

| Perfluoropropyl vinyl ether | -55.9 ± 0.4 |

Emerging Research Frontiers and Future Perspectives for 1 2 Fluoroethyl 2,2 Dimethylpiperazine

Design and Synthesis of Next-Generation Analogs with Tailored Pharmacological Profiles

The rational design of next-generation analogs of 1-(2-Fluoroethyl)-2,2-dimethylpiperazine is a promising avenue for developing compounds with fine-tuned pharmacological properties. The synthesis of such analogs would likely involve modifications at several key positions to modulate activity, selectivity, and pharmacokinetic profiles.

Strategic modifications could include:

Alterations to the Fluoroethyl Group: The fluorine atom is a critical component, known to influence metabolic stability and binding interactions. researchgate.net The synthesis of analogs with alternative fluorinated alkyl chains (e.g., fluoropropyl) could be explored to optimize these properties. For instance, studies on similar piperidine-based radiotracers have shown that altering the length of the fluoroalkyl chain can impact central nervous system (CNS) clearance rates. nih.gov

Substitution on the Piperazine (B1678402) Ring: The 2,2-dimethyl substitution provides a fixed steric hindrance that can be advantageous for selectivity. Future synthetic strategies could explore the introduction of other small alkyl groups or functional groups at this position to further probe the structure-activity relationship (SAR).

Functionalization of the Second Nitrogen: The secondary amine of the piperazine ring offers a prime site for the introduction of a wide variety of substituents to target different biological receptors. Synthetic approaches such as N-alkylation, N-arylation, and reductive amination are common methods to introduce diverse chemical moieties at this position. mdpi.com For example, the introduction of arylpiperazine moieties has been a successful strategy in the development of anticancer agents. nih.govnih.govmdpi.comresearchgate.net

The synthesis of these novel analogs can be achieved through established synthetic methodologies. The core 2,2-dimethylpiperazine (B1315816) scaffold can be prepared through multi-step synthetic routes, and the fluoroethyl group can be introduced via nucleophilic substitution using a suitable fluoroethylating agent. mdpi.com Subsequent diversification at the second nitrogen atom would then yield a library of novel compounds for biological evaluation. nih.govnih.gov

| Compound Name | Chemical Structure | Key Synthetic Strategy |

|---|---|---|

| This compound | C₈H₠₇FN₂ | N-alkylation of 2,2-dimethylpiperazine with a 2-fluoroethyl halide. |

| Arylpiperazine derivatives | Varies | Buchwald-Hartwig amination or SₘAr reactions. mdpi.com |

| Fluoroalkyl piperidine (B6355638) analogs | Varies | N-alkylation with corresponding fluoroalkyl tosylates. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Indications

The structural motifs present in this compound suggest its potential to interact with a range of biological targets, opening up possibilities for new therapeutic applications. The piperazine core is a common feature in drugs targeting the central nervous system, including antipsychotics and antidepressants. rsc.org The introduction of a fluoroethyl group can enhance blood-brain barrier penetration, making this compound a particularly interesting candidate for neurological disorders. nih.gov

Potential therapeutic areas for analogs of this compound could include:

Neurodegenerative Diseases: The sigma-1 receptor, implicated in conditions like Alzheimer's disease, is a known target for piperidine and piperazine derivatives. mdpi.com The development of selective ligands for this receptor is an active area of research.

Oncology: A vast number of anticancer agents incorporate the piperazine scaffold. mdpi.comresearchgate.net Novel derivatives could be designed to target specific kinases or other proteins involved in cancer cell proliferation.

Infectious Diseases: Piperazine-containing compounds have also been investigated for their anti-plasmodial and other antimicrobial activities. nih.govresearchgate.net

The exploration of novel targets would likely involve high-throughput screening of compound libraries derived from the this compound scaffold against a panel of disease-relevant proteins.

Application as Chemical Probes for Investigating Biological Pathways

The ability to introduce a fluorine-18 (B77423) (¹⁸F) radioisotope into the fluoroethyl group makes this compound and its analogs excellent candidates for the development of chemical probes for Positron Emission Tomography (PET) imaging. nih.govmdpi.comnih.gov PET is a powerful in vivo imaging technique that allows for the non-invasive study of biological processes at the molecular level.

¹⁸F-labeled analogs of this compound could be used to:

Visualize and Quantify Target Engagement: By designing analogs that bind with high affinity and selectivity to a specific protein, it is possible to use PET to measure the concentration and distribution of that protein in living subjects. This is invaluable for understanding disease pathology and for confirming that a drug is reaching its intended target.

Study Neurotransmitter Systems: Given the prevalence of piperazine-based compounds in neuropharmacology, ¹⁸F-labeled probes could be developed to image receptors and transporters for neurotransmitters such as dopamine, serotonin (B10506), and norepinephrine.

Facilitate Drug Development: PET imaging with a radiolabeled version of a drug candidate can provide crucial pharmacokinetic and pharmacodynamic information early in the development process, helping to de-risk clinical trials.

The development of such chemical probes requires a multidisciplinary approach, involving medicinal chemistry for the synthesis of precursors, radiochemistry for the incorporation of the radioisotope, and in vitro and in vivo biological evaluation to confirm the probe's specificity and imaging characteristics. nih.gov

Integration with Advanced Drug Discovery and Development Platforms

The discovery and optimization of drugs based on the this compound scaffold can be significantly accelerated by leveraging advanced drug discovery and development platforms.

These platforms include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a biological target. mdpi.com Libraries of this compound analogs could be screened to identify initial "hits" with desired activity.

In Silico Screening and Computational Modeling: Computational techniques such as molecular docking and pharmacophore modeling can be used to predict the binding of virtual compounds to a target protein. mdpi.comnih.govnih.govnih.govfrontiersin.orgmdpi.commdpi.com This allows for the prioritization of compounds for synthesis and testing, saving time and resources. Pharmacophore modeling, in particular, can help identify the key structural features required for biological activity. nih.govnih.govfrontiersin.orgmdpi.comdovepress.com

Structure-Based Drug Design: When the three-dimensional structure of a target protein is known, it can be used to guide the design of potent and selective inhibitors. This approach allows for the optimization of interactions between the compound and the protein's binding site.

By integrating these advanced platforms, the drug discovery process can be made more efficient and rational, leading to the development of higher quality drug candidates.

| Platform | Application to this compound | Potential Outcome |

|---|---|---|

| High-Throughput Screening (HTS) | Screening of a library of analogs against various biological targets. | Identification of initial hit compounds with desired biological activity. |

| In Silico Screening | Virtual screening of computationally designed analogs. mdpi.com | Prioritization of compounds for synthesis and biological evaluation. |

| Pharmacophore Modeling | Development of a 3D model of the key features for biological activity. nih.govnih.govfrontiersin.orgmdpi.comdovepress.com | Guidance for the design of new analogs with improved potency. |

Multi-Omics Approaches in Elucidating Compound Mechanisms of Action

Understanding the precise mechanism of action of a drug candidate is crucial for its successful development. Multi-omics approaches, which involve the integrated analysis of data from genomics, proteomics, metabolomics, and other "omics" fields, provide a powerful way to elucidate these mechanisms. oup.comnih.govnih.govsciforschenonline.orgdntb.gov.uaaragen.comresearchgate.netnashbio.comspringernature.comresearchgate.net

For a novel analog of this compound, multi-omics studies could be employed to:

Identify On- and Off-Target Effects: By treating cells or animal models with the compound and then analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), it is possible to identify the full range of biological pathways affected by the compound.

Discover Biomarkers of Drug Response: Multi-omics data can be used to identify molecular signatures that predict whether a patient is likely to respond to a particular drug. This is a key aspect of personalized medicine.

Uncover Mechanisms of Drug Resistance: By comparing the multi-omics profiles of drug-sensitive and drug-resistant cells, it is possible to identify the molecular changes that lead to resistance.

The integration and analysis of large multi-omics datasets require sophisticated bioinformatics tools and expertise. nih.govresearchgate.netspringernature.com However, the insights gained from such studies can be invaluable for advancing our understanding of a compound's biological effects and for guiding its clinical development.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Fluoroethyl)-2,2-dimethylpiperazine, and how do reaction conditions influence yield?

The synthesis of fluorinated piperazine derivatives typically involves nucleophilic substitution or alkylation reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized via reactions between anhydrous piperazine and fluorinated benzyl halides in solvents like CH₂Cl₂, with K₂CO₃ as a base to deprotonate the piperazine nitrogen . Reaction temperature (e.g., 0°C to room temperature) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of piperazine to fluorinated alkylating agent) are critical for minimizing side products like over-alkylated species. Post-synthesis purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How can structural characterization of this compound be rigorously validated?

Structural confirmation requires a combination of spectroscopic methods:

- ¹H/¹³C NMR : To confirm the presence of the fluoroethyl group (δ ~4.5–5.0 ppm for fluorinated CH₂) and dimethylpiperazine protons (δ ~1.0–1.5 ppm for methyl groups) .

- IR Spectroscopy : To identify N–H stretches (~3300 cm⁻¹) and C–F bonds (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with fluorine .

Advanced Research Questions

Q. What strategies are effective for optimizing the bioactivity of this compound derivatives?

Structure-activity relationship (SAR) studies often focus on modifying the fluorinated side chain or piperazine ring substituents. For example:

- Fluorine Position : Replacing the fluoroethyl group with fluorobenzyl (as in 1-(2-fluorobenzyl)piperazine) enhances lipophilicity and CNS penetration .

- Piperazine Substitution : Introducing methyl groups at the 2,2-positions (as in the target compound) increases steric hindrance, potentially improving metabolic stability .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can append triazole moieties to the piperazine core, enabling targeted biological interactions .

Q. How can computational methods resolve contradictions in biological activity data for fluorinated piperazines?

Conflicting results (e.g., variable IC₅₀ values in enzyme assays) may arise from differences in fluorinated substituent conformations. Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations can model ligand-receptor interactions. For instance, fluorine’s electronegativity may alter hydrogen-bonding patterns in binding pockets, explaining discrepancies between in vitro and in vivo data .

Q. What experimental designs mitigate challenges in analyzing metabolic pathways of this compound?

- In Vitro Metabolism : Use liver microsomes (e.g., human CYP450 isoforms) to identify primary metabolites via LC-MS/MS .

- Isotope Labeling : Incorporate ¹⁸F or ¹³C isotopes to track metabolic degradation pathways .

- In Silico Prediction : Tools like SwissADME predict metabolic soft spots, such as oxidation-prone methyl groups on the piperazine ring .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous assays?

Q. What analytical techniques are recommended for detecting impurities in synthesized batches?

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients can separate unreacted starting materials (e.g., residual fluorinated alkyl halides) .

- GC-MS : For volatile byproducts like chloroethyl intermediates .

Data Interpretation and Reproducibility

Q. How should researchers interpret conflicting cytotoxicity data across fluorinated piperazine analogs?

Variability may stem from assay conditions (e.g., cell line selection, incubation time). Normalize data using positive controls (e.g., doxorubicin) and validate findings across multiple cell lines (e.g., HEK293 vs. HeLa). Cross-reference with structural analogs (e.g., 1-(4-fluorophenyl)piperazine) to identify substituent-specific trends .

Q. What protocols ensure reproducibility in fluorinated piperazine synthesis?

- Strict Anhydrous Conditions : Use molecular sieves or inert gas purging to prevent hydrolysis of fluorinated reagents .

- Batch-to-Batch QC : Compare NMR spectra and melting points with published data for 1-(2-fluorobenzyl)piperazine hydrochloride (CAS 1261235-84-0) as a benchmark .

Advanced Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.